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2-Pentenoic acid, 2-methyl-, ethyl ester

Flavor chemistry Quality control Physical property specification

2-Pentenoic acid, 2-methyl-, ethyl ester (CAS 1617-40-9), also systematically named ethyl (2E)-2-methyl-2-pentenoate, is an α,β-unsaturated branched ester (C₈H₁₄O₂, MW 142.20) classified as a fatty acid ester. It is listed by the U.S.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 1617-40-9
Cat. No. B167365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentenoic acid, 2-methyl-, ethyl ester
CAS1617-40-9
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCC=C(C)C(=O)OCC
InChIInChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h6H,4-5H2,1-3H3/b7-6+
InChIKeyHYQYCHQAUPHFKX-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentenoic acid, 2-methyl-, ethyl ester (CAS 1617-40-9): Procurement-Relevant Identity and Core Specifications


2-Pentenoic acid, 2-methyl-, ethyl ester (CAS 1617-40-9), also systematically named ethyl (2E)-2-methyl-2-pentenoate, is an α,β-unsaturated branched ester (C₈H₁₄O₂, MW 142.20) classified as a fatty acid ester [1]. It is listed by the U.S. FDA as a flavoring agent (FEMA No. 4290) and has been evaluated by JECFA (No. 1815) with an ADI of 'no safety concern at current levels of intake when used as a flavouring agent' [2]. The substance is a clear, colorless to pale yellow liquid with a characteristic sweet, berry-like, jammy odor with rum notes, practically insoluble in water but soluble in alcohol and non-polar solvents [3]. Its physical constants—boiling point 171.6 °C at 760 mmHg, density 0.902–0.914 g/cm³, and refractive index n20/D 1.435–1.445—serve as critical quality-control benchmarks for procurement .

Why In-Class Flavor Esters Cannot Simply Replace 2-Pentenoic acid, 2-methyl-, ethyl ester


Within the α,β-unsaturated branched ester class, subtle structural modifications produce substantial shifts in sensory potency and character. Takeoka et al. demonstrated that moving the double bond from the C-2 to the C-4 position can lower the odor threshold by over three orders of magnitude, while saturating the double bond reduces the threshold further [1]. The specific combination of an (E)-configured C-2 double bond, a 2-methyl branch, and an ethyl ester group in 2-Pentenoic acid, 2-methyl-, ethyl ester generates a distinct 'jammy berry, rum' profile that cannot be replicated by its saturated analog (ethyl 2-methylpentanoate; pineapple/green melon) or its methyl ester counterpart (more ethereal, sharper fruit note) [2]. Regulatory procurement is equally specific: the JECFA and FEMA specifications explicitly designate the (E)-isomer; the (Z)-isomer lacks an independent safety evaluation and cannot be freely interchanged in food-grade applications [3].

2-Pentenoic acid, 2-methyl-, ethyl ester: Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point Differentiation: Target Compound vs. Saturated Analog and Methyl Ester

The boiling point of 2-Pentenoic acid, 2-methyl-, ethyl ester (171.6 °C at 760 mmHg) is approximately 18 °C higher than that of its saturated analog ethyl 2-methylpentanoate (153 °C) and significantly exceeds that of methyl trans-2-methyl-2-pentenoate (46–47 °C at 15 mmHg, corresponding to roughly 165–170 °C at 760 mmHg when corrected) . This difference allows unambiguous identification and purity assessment via gas chromatography retention-index matching, reducing the risk of accepting an incorrectly substituted ester in procurement .

Flavor chemistry Quality control Physical property specification

Regulatory Monograph Status: JECFA-FEMA Listed (E)-Isomer vs. Unevaluated (Z)-Isomer

The (E)-isomer (CAS 1617-40-9) has a full JECFA specification monograph (JECFA 1815) and FEMA GRAS status (FEMA 4290) with an ADI of 'no safety concern' established in 2008 [1]. The (Z)-isomer (CAS 1617-39-6) bears a distinct CAS number but has not undergone JECFA evaluation and is not included in the FDA EAFUS list for the same intended use [2]. For procurement destined for food or beverage flavoring, only the (E)-isomer satisfies the regulatory identity requirement; accepting an isomer mixture or the (Z)-isomer would constitute a technical effect deviation and potential regulatory non-compliance [3].

Food safety Regulatory compliance Isomer purity

Odor Character Differentiation: Jammy Berry-Rum Profile vs. Saturated and Positional Analogs

The target compound's reported odor—'sweet, jammy berry with rum note'—differs qualitatively from ethyl 2-methylpentanoate ('fresh fruity green melon, apple skin, pineapple') and from ethyl tiglate ('sweet fruity tutti frutti, tropical berry, caramellic') [1]. While quantitative odor thresholds for the target compound are not publicly available, the class-level evidence from Takeoka et al. indicates that the C-2 unsaturated branched esters exhibit systematically higher odor thresholds than their saturated counterparts, and the double-bond position strongly modulates threshold magnitude [2]. The combination of low-level jammy berry character with rum undertones is a specific sensory attribute that formulators cannot achieve by simple dose adjustment of the saturated analog.

Sensory science Flavor formulation Odor quality

Density and Refractive Index as Fingerprinting Parameters Against Analogs

The density of 2-Pentenoic acid, 2-methyl-, ethyl ester (0.902–0.914 g/mL at 25 °C) is measurably higher than that of its saturated analog ethyl 2-methylpentanoate (0.864 g/mL at 25 °C) . Similarly, its refractive index (n20/D 1.435–1.445) exceeds that of the saturated analog (n20/D 1.401–1.407) . These orthogonal physical constants enable rapid, non-destructive identity confirmation via densitometry or refractometry without requiring GC-MS. The 0.04–0.05 g/mL density difference and ~0.03–0.04 refractive index difference are well beyond typical instrument error, providing a robust pass/fail specification checkpoint at incoming inspection [1].

Quality assurance Identity testing Specification compliance

Procurement-Driven Application Scenarios for 2-Pentenoic acid, 2-methyl-, ethyl ester (CAS 1617-40-9)


Regulated Flavor Formulation for Berry and Rum-Type Profiles in Food and Beverage

When developing a strawberry, raspberry, or mixed-berry flavor for a beverage, confectionery, or dairy product requiring FDA/EU compliance, the (E)-isomer (CAS 1617-40-9) with full JECFA 1815 and FEMA 4290 clearance is the only stereochemically specified form with a documented 'no safety concern' ADI. Procurement of any other isomer or an undefined isomer mixture introduces regulatory risk, as the (Z)-isomer lacks independent safety evaluation [1]. The compound's characteristic jammy berry-rum note fills a specific sensory gap that saturated analogs (green, melon-like) cannot cover, reducing the need for multiple supplementary ingredients [2].

Quality Control Identity Verification in High-Purity Flavor Ingredient Warehousing

Incoming material inspection can leverage the orthogonal physical properties—density (0.902–0.914 g/mL at 25 °C), refractive index (n20/D 1.435–1.445), and boiling point (171.6 °C)—to rapidly confirm that the received substance is the intended (E)-unsaturated ethyl ester rather than the saturated analog (density 0.864 g/mL, bp 153 °C) or the methyl ester (density 0.92 g/mL). A density deviation >±0.005 g/mL or refractive index outside the JECFA monograph range immediately triggers a rejection or further GC-MS investigation, preventing costly formulation errors [3].

Fragrance Composition Requiring Tropical Berry Top Notes with Warm Undertones

In fine fragrance and personal care product development, the 'sweet, jammy berry with rum note' profile of 2-Pentenoic acid, 2-methyl-, ethyl ester serves as a mid-to-top note enhancer for tropical and berry accords. Unlike ethyl tiglate (more caramellic, tutti-frutti) or ethyl 2-methylpentanoate (green, cucumber-pineapple), this ester provides the jammy depth that anchors strawberry and dark-berry fantasy accords without imparting unwelcome green or overly sweet caramel facets [2]. The compound's lipophilic nature (logP ≈ 2.93) and solubility in alcohol facilitate straightforward incorporation into ethanol-based fragrance concentrates .

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